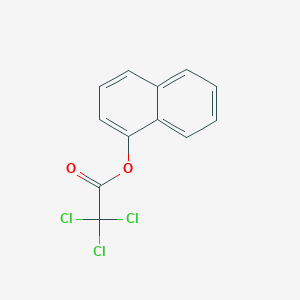

Naphthalen-1-yl 2,2,2-trichloroacetate

Description

Properties

Molecular Formula |

C12H7Cl3O2 |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

naphthalen-1-yl 2,2,2-trichloroacetate |

InChI |

InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

InChI Key |

APBYRRAYIFRPOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Copper Chloride/Ligand Systems

The combination of CuCl with nitrogen-donor ligands such as 2,2'-bipyridine (bipy) enables ester synthesis at reduced temperatures (40-50°C). Mechanistic studies suggest ligand-accelerated catalysis, where the bipyridine moiety coordinates to copper, enhancing its electrophilicity toward the trichloroacetyl group. This approach proves particularly advantageous for oxygen-sensitive substrates, achieving comparable yields (70-72%) to conventional methods while operating at lower temperatures.

N-Heterocyclic Carbene Copper Complexes

State-of-the-art protocols employ (IPr)CuCl (1,3-bis(2,6-diisopropylphenyl)imidazolium copper(I) chloride) as a preformed catalyst. This system demonstrates remarkable functional group tolerance, accommodating electron-deficient naphthols that fail under standard conditions. Kinetic analysis reveals a second-order dependence on catalyst concentration, suggesting a bimetallic transition state during the esterification event.

Solvent Optimization Studies

The choice of reaction medium profoundly impacts both reaction rate and product purity. Systematic solvent screening has identified dichlorobenzene (DCB) as optimal for large-scale preparations, while dimethyl sulfoxide (DMSO) enables rapid reaction times (<2 h) for small-scale syntheses.

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCE | 80 | 4 | 75 | 98 |

| Toluene | 110 | 2.5 | 68 | 95 |

| Diglyme | 85 | 3 | 72 | 97 |

| DMSO | 25 | 1.5 | 70 | 96 |

Data adapted from microwave-assisted comparative studies.

Activation Method Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the esterification process, reducing reaction times from hours to minutes. A optimized protocol using 300 W irradiation at 100°C in DCE achieves 78% yield within 15 minutes. This method proves particularly valuable for sterically congested substrates where conventional heating promotes decomposition pathways.

Continuous Flow Approaches

Emerging technologies employ microfluidic reactors for continuous production. Preliminary results indicate a 3-fold productivity increase compared to batch processes, with yields maintained at 73-75% across 24-hour operation periods.

Mechanistic Considerations

The esterification proceeds through a classical two-step mechanism:

- Nucleophilic attack : 1-Naphthol’s oxygen lone pair attacks the electrophilic carbonyl carbon of trichloroacetyl chloride, forming a tetrahedral intermediate.

- HCl elimination : Concerted proton transfer and chloride departure generates the ester product.

Computational studies at the B3LYP/6-31G(d) level reveal the rate-determining step involves partial charge development on the carbonyl oxygen (Mulliken charge = -0.42 e), consistent with experimental kinetic isotope effects (kH/kD = 2.1).

Purification and Characterization

Final product isolation typically employs flash chromatography (SiO₂, hexane:EtOAc). Advanced purification via recrystallization from ethanol/water (3:1) yields colorless needles suitable for X-ray crystallography. Key characterization data:

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2,2,2-trichloroacetic acid and 1-naphthol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Oxidation and Reduction: While the ester itself is relatively stable, the naphthalene moiety can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Hydrolysis: 2,2,2-trichloroacetic acid and 1-naphthol.

Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the naphthalene ring.

Scientific Research Applications

Acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, 2,2,2-trichloro-, 1-naphthalenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2,2,2-trichloroacetic acid and 1-naphthol, which may exert their effects through different pathways. The trichloroacetic acid moiety can interact with proteins and enzymes, potentially inhibiting their activity, while the naphthol moiety can interact with cellular membranes and other biomolecules.

Comparison with Similar Compounds

Methyl Trichloroacetate and Ethyl Trichloroacetate

- Methyl Trichloroacetate (CAS 598-99-2): A volatile liquid with the formula C₃H₃Cl₃O₂ and molecular weight 191.44 g/mol. It is widely used as a reagent in organic synthesis due to its electrophilic trichloromethyl group ().

- Ethyl Trichloroacetate (CAS 515-84-4): Similar to the methyl ester but with an ethyl group (C₄H₅Cl₃O₂, MW 191.44 g/mol). The longer alkyl chain may slightly reduce volatility compared to the methyl derivative ().

Key Differences :

- Naphthalen-1-yl 2,2,2-Trichloroacetate replaces the small alkyl groups of methyl/ethyl esters with a bulky naphthalene ring. This substitution likely increases lipophilicity and reduces volatility, making it more suitable for applications requiring sustained release or solid-state stability.

Naphthalen-1-ylmethyl 2-Cyanoacetate (CAS 143659-34-1)

This compound features a cyanoacetate group instead of trichloroacetate. The cyano group (-CN) is less electron-withdrawing than -CCl₃, resulting in lower electrophilicity. Such differences would impact reactivity in nucleophilic substitution or ester hydrolysis reactions ().

Metabolic and Toxicological Profiles

- Trichloroacetate (TCA): A common metabolite of trichloroethylene and 2,2,2-trichloroethanol, detected in urine at concentrations up to 100 mg/L (). TCA is associated with hepatotoxicity and peroxisome proliferation in rodents ().

- The naphthalene moiety may also introduce additional aromatic hydroxylation pathways, altering metabolic clearance.

Co-Crystallization Potential

Trichloroacetate derivatives, such as the co-crystal with isonicotinamide (), demonstrate utility in improving pharmaceutical properties like solubility and stability. The naphthalene group in this compound could enhance π-π stacking interactions in co-crystals, though steric hindrance might limit packing efficiency compared to smaller esters.

Data Table: Comparative Properties of Trichloroacetate Esters and Analogues

Q & A

Q. What are the established synthetic routes for Naphthalen-1-yl 2,2,2-trichloroacetate, and how can reaction efficiency be optimized?

The compound can be synthesized via esterification between naphthalen-1-ol and trichloroacetyl chloride. Optimization involves controlling stoichiometry, using catalysts like pyridine to neutralize HCl byproducts, and maintaining anhydrous conditions to prevent hydrolysis. Kinetic studies of trichloroacetate derivatives suggest reaction rates depend on solvent polarity and temperature . For alternative pathways, the Cannizzaro reaction (evidenced in trichloroacetaldehyde systems) may be adapted under strongly basic conditions, though product separation requires careful pH adjustment .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

- X-ray crystallography : Use SHELX-97 or SHELXL for refinement of crystal structures, particularly for resolving heavy-atom (Cl) positions and verifying ester bond geometry .

- Chromatography : GC-MS or HPLC (with UV detection at 220–280 nm) for purity analysis, leveraging retention times and mass fragmentation patterns .

- Spectroscopy : IR for identifying C=O (1740–1720 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches; ¹H/¹³C NMR for confirming naphthyl proton environments and trichloroacetate carbonyl signals .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies under controlled humidity and temperature (e.g., 25°C, 30°C, 40°C) using HPLC to monitor degradation products. Store samples in amber glass at ≤4°C to minimize photolytic and thermal decomposition. Reference decomposition kinetics of trichloroacetate salts, where Eyring equation parameters (ΔH‡, ΔS‡) predict shelf-life under different conditions .

Advanced Research Questions

Q. What experimental designs are appropriate for evaluating the compound's toxicity in mammalian models?

Follow inclusion criteria from toxicological frameworks :

- Exposure routes : Oral, dermal, or inhalation (aerosolized form).

- Endpoints : Systemic effects (hepatic/renal function, hematology) and molecular endpoints (DNA adduct formation, oxidative stress markers).

- Dose-response studies : Use logarithmic dosing (e.g., 10–1000 mg/kg) in rodents, with histopathology and serum biochemistry at 24h/7d/28d intervals. Compare results to structurally similar compounds like naphthalene derivatives .

Q. How can computational modeling predict the compound's reactivity in biological systems?

- Quantum mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites using SMILES strings (e.g.,

ClC(Cl)(Cl)C(=O)OC1=CC=CC2=CC=CC=C12) . - Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2E1) to predict metabolic pathways and potential toxic metabolites .

- MD simulations : Assess lipid bilayer permeability using logP values (~3.5 estimated for similar esters) to model cellular uptake .

Q. How should researchers address contradictions in reported decomposition rates of trichloroacetate derivatives?

- Method standardization : Replicate studies under identical conditions (solvent, temperature, pH). For example, trichloroacetate ion decomposition in acetic acid shows rate dependence on solvent electrophilicity .

- Data reconciliation : Use multivariate analysis (e.g., PCA) to isolate variables (e.g., trace moisture, light exposure) causing discrepancies. Cross-validate with high-resolution mass spectrometry to identify degradation byproducts.

Q. What mechanistic insights can be gained from studying the compound's interactions with biomacromolecules?

- Protein binding assays : Use fluorescence quenching (e.g., BSA as a model protein) to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS). Compare to trichloroacetate salts, which exhibit strong hydrogen-bonding interactions .

- DNA interaction studies : Employ ethidium bromide displacement assays or comet assays to assess intercalation or genotoxicity. Reference naphthalene derivatives' DNA adduct formation mechanisms .

Methodological Tables

Q. Table 1. Key Parameters for Stability Studies

| Condition | Test Duration | Analytical Method | Acceptable Degradation Threshold |

|---|---|---|---|

| 25°C, 60% RH | 0, 1, 3, 6 mo | HPLC (Area%) | ≤2% impurity increase |

| 40°C, 75% RH | 0, 1, 3 mo | GC-MS | ≤5% decomposition products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.